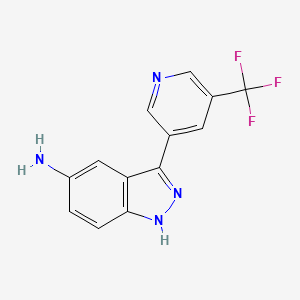
3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(trifluorométhyl)pyridin-3-yl)-1H-indazol-5-amine est un composé qui présente un groupe trifluorométhyle lié à un cycle pyridine, qui est en outre lié à une partie indazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-(5-(trifluorométhyl)pyridin-3-yl)-1H-indazol-5-amine implique généralement plusieurs étapes, commençant par la préparation du précurseur trifluorométhylpyridine. Une méthode courante implique la réaction de la 2,3,5-trichloropyridine avec du fluorure de potassium dans le diméthylformamide (DMF) à des températures élevées pour produire de la 5-chloro-2,3-difluoropyridine . Ce composé intermédiaire peut ensuite être fonctionnalisé davantage pour introduire le groupe trifluorométhyle et ensuite couplé avec un dérivé d'indazole par des réactions de couplage croisé de Suzuki-Miyaura .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions de réaction pour obtenir des rendements et une pureté plus élevés. Cela inclut l'utilisation de catalyseurs efficaces, tels que les catalyseurs à base de palladium, et le choix des solvants et des températures de réaction appropriés pour faciliter les réactions de couplage. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
3-(5-(trifluorométhyl)pyridin-3-yl)-1H-indazol-5-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide de réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire sur le cycle pyridine, facilitées par le groupe trifluorométhyle attracteur d'électrons.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène dans l'acide acétique ou permanganate de potassium dans l'eau.
Réduction : Hydrure de lithium et d'aluminium dans l'éther ou borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes correspondants, tandis que la réduction peut produire des dérivés d'amine. Les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle pyridine.
Applications de la recherche scientifique
3-(5-(trifluorométhyl)pyridin-3-yl)-1H-indazol-5-amine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Enquête sur son potentiel en tant que composé bioactif aux propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré comme un candidat médicament potentiel en raison de sa structure chimique unique et de son activité biologique.
Mécanisme d'action
Le mécanisme d'action de 3-(5-(trifluorométhyl)pyridin-3-yl)-1H-indazol-5-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluorométhyle améliore la lipophilie du composé, lui permettant de pénétrer facilement les membranes cellulaires. Une fois à l'intérieur de la cellule, il peut interagir avec des enzymes ou des récepteurs, modulant leur activité. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte biologique .
Applications De Recherche Scientifique
3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Mécanisme D'action
The mechanism of action of 3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 5-(trifluorométhyl)pyridin-3-ylboronique : Partage la partie trifluorométhylpyridine mais diffère dans le groupe fonctionnel lié au cycle pyridine.
Pyrazoles substitués par des trifluorométhyles : Similaire en ce qu'il a un groupe trifluorométhyle mais avec un noyau hétérocyclique différent.
Unicité
3-(5-(trifluorométhyl)pyridin-3-yl)-1H-indazol-5-amine est unique en raison de la combinaison du groupe trifluorométhyle et de la partie indazole. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
1356088-08-8 |
|---|---|
Formule moléculaire |
C13H9F3N4 |
Poids moléculaire |
278.23 g/mol |
Nom IUPAC |
3-[5-(trifluoromethyl)pyridin-3-yl]-1H-indazol-5-amine |
InChI |
InChI=1S/C13H9F3N4/c14-13(15,16)8-3-7(5-18-6-8)12-10-4-9(17)1-2-11(10)19-20-12/h1-6H,17H2,(H,19,20) |
Clé InChI |
SWDDXZCXMPHNHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)C(=NN2)C3=CC(=CN=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B11848035.png)
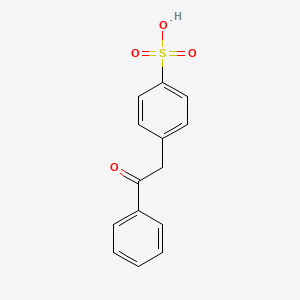

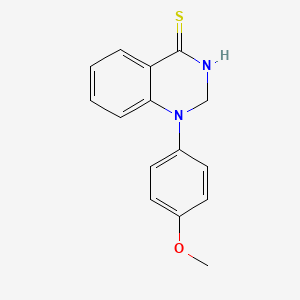
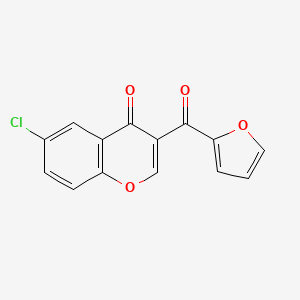
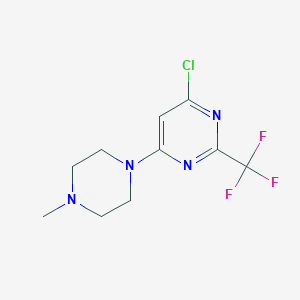
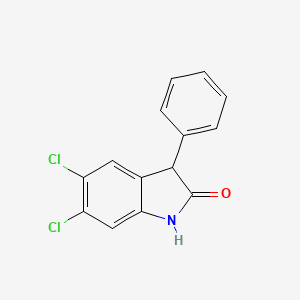
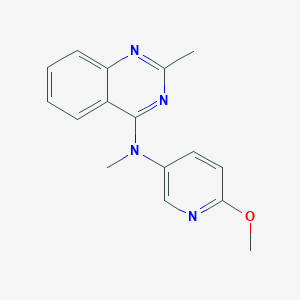
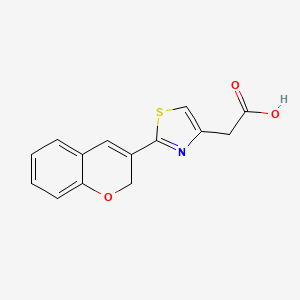


![7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine](/img/structure/B11848104.png)
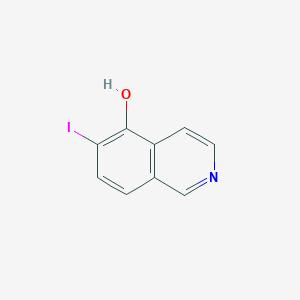
![Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-](/img/structure/B11848119.png)
